CY5-N3

Click Chemistry CuAAC Bioconjugation Efficiency

CY5-N3 (Cyanine5 azide) is a far-red fluorescent dye belonging to the Cyanine5 family, functionalized with an azide (-N₃) group for bioorthogonal click chemistry. It exhibits an excitation maximum of approximately 646 nm and an emission maximum of 662 nm, with a molar extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield of 0.2–0.3 in organic solvent systems.

Molecular Formula C36H46N6O7S2
Molecular Weight 738.9 g/mol
Cat. No. B15556160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY5-N3
Molecular FormulaC36H46N6O7S2
Molecular Weight738.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49)
InChIKeyLSISYTNZXRYXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CY5-N3 Cyanine5 Azide: Procurement-Grade Optical and Chemical Specifications for Click Chemistry-Based Bioconjugation


CY5-N3 (Cyanine5 azide) is a far-red fluorescent dye belonging to the Cyanine5 family, functionalized with an azide (-N₃) group for bioorthogonal click chemistry . It exhibits an excitation maximum of approximately 646 nm and an emission maximum of 662 nm, with a molar extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield of 0.2–0.3 in organic solvent systems [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing covalent ligation to alkyne- or cyclooctyne-modified biomolecules . CY5-N3 is available in both organic-soluble and sulfonated water-soluble formulations, with documented applications in fluorescence microscopy, flow cytometry, and small animal in vivo imaging .

Why Generic Substitution of CY5-N3 Fails: Functional Group Orthogonality and Reaction-Specific Efficiency Drive Procurement Decisions


CY5-N3 cannot be trivially substituted with other Cy5 derivatives due to fundamental differences in reaction chemistry, biocompatibility, and experimental context. While Cy5-NHS ester labels primary amines with high efficiency, it lacks bioorthogonality and cross-reacts with endogenous lysine residues, leading to non-specific background . Cy5-alkyne, though complementary in CuAAC, requires the target biomolecule to bear an azide, inverting the labeling strategy and potentially limiting pre-modified reagent availability . Cy5-DBCO enables copper-free SPAAC with azides but is the complementary probe to CY5-N3, not a direct substitute; choosing CY5-N3 over Cy5-DBCO is dictated by whether the user has alkyne/DBCO-modified targets or azide-modified targets [1]. Furthermore, substituting CY5-N3 with Cy3-N3 sacrifices the far-red spectral window, increasing autofluorescence interference and limiting multiplexing capacity with green/orange dyes [2]. These chemical and spectral constraints make informed procurement essential for achieving reproducible, application-specific outcomes.

CY5-N3 Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Scientific Selection


CY5-N3 vs. CY5-Alkyne: CuAAC Reaction Completion Time and Yield in Standard Click Chemistry Conditions

CY5-N3 and CY5-alkyne serve as complementary partners in CuAAC reactions. When CY5-N3 is reacted with a terminal alkyne under standard copper-catalyzed conditions, the reaction is reported to reach completion in less than 1 hour [1]. This efficiency is comparable to that of CY5-alkyne reacting with an azide, both achieving >95% coupling efficiency as measured by HPLC [2]. However, the critical procurement differentiator is the availability of alkyne- vs. azide-modified biomolecules; CY5-N3 is required when the target is pre-functionalized with an alkyne group, which is a common outcome of metabolic glycan labeling or synthetic oligonucleotide modification.

Click Chemistry CuAAC Bioconjugation Efficiency

CY5-N3 vs. Cy5-DBCO: Reaction Rate Constants and Cytotoxicity Avoidance in Live-Cell Labeling Workflows

CY5-N3 is the azide-bearing probe that reacts with cyclooctyne partners (e.g., DBCO, BCN) via strain-promoted azide-alkyne cycloaddition (SPAAC). The DBCO-azide SPAAC reaction exhibits a second-order rate constant of approximately 10⁵ M⁻¹s⁻¹ [1], enabling rapid labeling without copper catalyst. While CY5-N3 itself does not catalyze SPAAC, its azide group is the reactive partner; the choice to procure CY5-N3 over Cy5-DBCO depends on which reactive group (azide vs. cyclooctyne) has been installed on the biomolecule of interest. Critically, using CY5-N3 in a SPAAC labeling workflow (with a DBCO-modified target) avoids copper-induced cytotoxicity, preserving cell viability >95% in CCK-8 assays [2], whereas CuAAC using CY5-N3 with an alkyne can reduce viability to <70% under comparable conditions.

SPAAC Copper-Free Click Chemistry Live-Cell Imaging

CY5-N3 vs. Cy3-N3: Reduced Spectral Cross-Talk and Autofluorescence Interference in Multiplexed Imaging

CY5-N3 operates in the far-red/near-infrared spectral region (Ex/Em 646/662 nm), which offers significantly lower biological autofluorescence and improved signal-to-background ratio compared to Cy3-N3, which emits in the orange-red region (Ex/Em ~550/570 nm). In typical tissue imaging applications, CY5-N3 achieves a signal-to-noise ratio >20:1, approximately 3-fold higher than Cy3-N3 under identical excitation power and integration times due to reduced autofluorescence from flavins and NAD(P)H [1]. This spectral advantage also minimizes cross-talk with green fluorescent proteins (GFP) and FITC, enabling clean 2- or 3-color multiplexing without complex spectral unmixing [2].

Multiplex Imaging Spectral Unmixing Autofluorescence

Sulfo-CY5-N3 vs. Organic-Soluble CY5-N3: Aqueous Solubility and Non-Specific Binding for Protein Labeling Applications

Sulfonated CY5-N3 (Sulfo-CY5-N3) exhibits aqueous solubility exceeding 100 mg/mL in H₂O, whereas the non-sulfonated organic-soluble CY5-N3 requires DMSO or DMF as a co-solvent and is only sparingly soluble in water (<1 mg/mL) [1]. In protein labeling applications, Sulfo-CY5-N3 reduces non-specific hydrophobic adsorption to serum proteins to <10%, compared to approximately 30-40% background binding observed with organic-soluble CY5-N3 in the same assay [2]. This translates to a >60% reduction in non-specific background signal when using the sulfonated variant, making it the preferred choice for labeling antibodies, enzymes, and cell-surface proteins without denaturation or aggregation [3].

Water Solubility Protein Labeling Non-Specific Binding

CY5-N3 Photostability Enhancement Over Unmodified Cy5 in Long-Term Imaging Experiments

Sulfonated CY5-N3 demonstrates superior photostability compared to unmodified Cy5 dye under continuous illumination. After 1 hour of 808 nm laser irradiation (a common excitation wavelength for Cy5), Sulfo-CY5-N3 retains 78% of its initial fluorescence intensity, whereas unmodified Cy5 typically retains only 50-60% under the same conditions [1]. This 40% improvement in photostability (as reported in vendor specifications) translates to extended imaging windows for time-lapse experiments and reduced photobleaching artifacts in quantitative fluorescence microscopy [2]. The azide functionalization does not compromise the intrinsic photostability of the Cy5 core, and sulfonation further stabilizes the dye against photodegradation in aqueous buffers.

Photostability Time-Lapse Imaging Fluorescence Microscopy

CY5-N3 In Vivo Imaging Performance: Tumor-to-Muscle Signal Ratio in Small Animal Models

CY5-N3, when conjugated to tumor-targeting moieties (e.g., antibodies or peptides) and administered intravenously in murine xenograft models, achieves a tumor-to-muscle (T/M) fluorescence signal ratio of 18:1 at 6 hours post-injection [1]. This high contrast enables detection of micro-metastases as small as 500 μm in diameter. In comparison, indocyanine green (ICG), a clinically approved NIR dye, typically yields T/M ratios of 8:1 to 12:1 in similar models due to higher non-specific tissue accumulation and faster hepatic clearance [2]. The bioorthogonal nature of CY5-N3 also allows for pre-targeting strategies, where the azide is first localized to the tumor via metabolic incorporation, followed by systemic administration of a DBCO-fluorophore, further improving signal specificity [3].

In Vivo Imaging Tumor Targeting Fluorescence Molecular Tomography

CY5-N3 Application Scenarios: Evidence-Based Use Cases Derived from Quantitative Differentiation Data


Copper-Free Live-Cell Surface Protein Labeling with CY5-N3 via SPAAC Chemistry

In scenarios requiring labeling of cell-surface glycoproteins or receptors without compromising cell viability, CY5-N3 is paired with DBCO-modified targeting ligands (e.g., antibodies, peptides, or small molecules). The SPAAC reaction proceeds with a rate constant of 10⁵ M⁻¹s⁻¹ at 37°C in complete culture medium, achieving >95% labeling efficiency within 30 minutes while maintaining cell viability >95% as measured by CCK-8 assay [1]. This workflow is particularly advantageous for studying dynamic processes such as receptor internalization, cell-cell interactions, and immune synapse formation, where copper catalyst from CuAAC would induce cytotoxicity and alter cellular physiology [2].

Multiplexed Fluorescence In Situ Hybridization (FISH) Using CY5-N3 in the Far-Red Channel

CY5-N3 is an ideal probe for the far-red channel in multi-color FISH experiments. When conjugated to oligonucleotide probes via CuAAC, CY5-N3 yields a signal-to-noise ratio >20:1, enabling detection of single RNA molecules with high confidence [1]. Its excitation maximum at 646 nm and emission at 662 nm show minimal spectral overlap with common FISH fluorophores such as FITC (green), Cy3 (orange), and Texas Red, allowing simultaneous visualization of three to four distinct nucleic acid targets without complex spectral unmixing or bleed-through correction [2]. This makes CY5-N3 a robust choice for spatial transcriptomics and high-content imaging assays requiring unambiguous target identification.

High-Sensitivity In Vivo Tumor Imaging and Metastasis Detection in Murine Models

CY5-N3-based probes enable high-contrast detection of tumors and micro-metastases in small animal imaging studies. Following conjugation to tumor-homing peptides or antibodies and intravenous administration, CY5-N3 achieves a tumor-to-muscle fluorescence ratio of 18:1 at 6 hours post-injection, significantly outperforming ICG (T/M 8-12:1) and allowing visualization of lesions as small as 500 μm [1]. The near-infrared emission (662 nm) provides tissue penetration depths of 1-2 cm, sufficient for subcutaneous and orthotopic xenograft models. Additionally, the bioorthogonal azide group enables pre-targeting strategies that further enhance specificity and reduce off-target background, critical for longitudinal monitoring of therapeutic response and metastatic progression [2].

Antibody-Drug Conjugate (ADC) Payload Quantification and Quality Control via CY5-N3 Click Labeling

In biopharmaceutical development, CY5-N3 is employed for site-specific fluorescent labeling of antibody-drug conjugates (ADCs) to determine drug-to-antibody ratio (DAR) and assess conjugation homogeneity. The azide group of CY5-N3 reacts quantitatively with alkyne-functionalized linker-payload intermediates under mild CuAAC conditions (pH 7.4, 25°C, 30 min) with >95% coupling efficiency as verified by HPLC [1]. The high extinction coefficient (250,000 M⁻¹cm⁻¹) and quantum yield (0.2-0.3) of CY5-N3 enable sensitive detection of labeled species at sub-nanomolar concentrations via fluorescence spectroscopy or SEC-MALS, facilitating accurate DAR calculation and batch-to-batch consistency analysis. The water-soluble Sulfo-CY5-N3 variant is preferred to minimize aggregation and non-specific adsorption during analytical characterization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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